The compound (4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol is a complex organic molecule that contains an imidazole ring and a phenolic structure. It is classified under the category of substituted phenylmethanols and has potential applications in medicinal chemistry due to its unique structural features. The presence of trifluoromethyl and isopropyl groups enhances its biological activity, making it a subject of interest in pharmaceutical research.
The compound is derived from synthetic processes that involve the manipulation of imidazole derivatives and phenolic compounds. It falls under the classification of organic compounds, specifically as an aromatic alcohol due to the presence of the hydroxymethyl group attached to a phenyl ring. Its structural complexity allows for various functional modifications, which can be explored for therapeutic applications.
The synthesis of (4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol typically involves several key steps:
These methods ensure high yields and purity of the final product, making it suitable for further applications in drug development .
The molecular structure of (4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol can be depicted as follows:
The presence of electronegative fluorine atoms significantly influences the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
This compound can undergo various chemical reactions typical for aromatic alcohols and imidazole derivatives:
These reactions enable modifications that could lead to derivatives with improved pharmacological properties .
The mechanism by which (4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol exerts its biological effects likely involves interaction with specific molecular targets within cells. Given its structural features, it may act as an inhibitor or modulator of certain enzymes or receptors involved in disease pathways.
For instance, compounds with similar structures have been shown to interact with kinases or other signaling molecules, potentially leading to altered cellular responses such as apoptosis or proliferation inhibition in cancer cells .
The physical properties of (4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol include:
Chemical properties include reactivity towards electrophiles due to the presence of nucleophilic sites on both the phenolic and imidazole moieties .
The compound holds potential applications in various scientific fields:
The synthesis of (4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-yl)phenyl)methanol (molecular formula C₁₄H₁₅F₃N₂O, MW 284.28 g/mol) requires strategic bond disconnections centered on the imidazole core and trifluoromethyl incorporation. Two principal routes dominate the literature:
Route 1: Imidazole Ring Construction via Debus-Radziszewski ReactionThis classical approach adapts the condensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate. For our target molecule:
Route 2: Pd-Catalyzed Coupling of Preformed ImidazolesPre-synthesized 1-isopropyl-4-(trifluoromethyl)-1H-imidazole undergoes directed ortho-metalation (n-BuLi, TMEDA, -78°C) followed by transmetallation with ZnCl₂. Subsequent Negishi coupling with 4-(hydroxymethyl)phenyl iodide (Pd(PPh₃)₄, THF, 60°C) installs the benzyl alcohol moiety [5] [8].Advantage: Higher regiocontrol (avoids C5 bromination side products); Disadvantage: Requires air-sensitive reagents (yield: 40-45%).
Table 1: Comparative Synthesis Strategies
Method | Key Step | Conditions | Yield | Advantages |
---|---|---|---|---|
Debus-Radziszewski | Trifluoromethylation of imidazole | CuI/phenanthroline, CF₃I, DMF, 80°C | 28-35% | Fewer steps, scalable |
Pd-Catalyzed Coupling | Negishi coupling | Imidazole-ZnCl₂ + 4-Iodobenzyl alcohol, Pd(PPh₃)₄ | 40-45% | Superior regioselectivity |
One-Pot Functionalization | TosMIC/imine cyclization | Benzaldehyde derivative, TosMIC, K₂CO₃ | 30% | Direct 2,4,5-trisubstituted product |
Emerging Approach: Tosylmethyl isocyanide (TosMIC)-based cyclization with in situ generated imines from 4-(hydroxymethyl)benzaldehyde and isopropylamine provides 1-isopropyl-2-(4-(hydroxymethyl)phenyl)imidazole. Subsequent electrophilic trifluoromethylation (Umemoto’s reagent, BF₃·OEt₂) gives the target in 30% yield [8].
The primary alcohol in (4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-yl)phenyl)methanol necessitates protection during N-alkylation or electrophilic reactions to prevent ether formation or oxidation. Key strategies include:
Table 2: Protecting Group Performance
Group | Installation Reagent | Deprotection Reagent | Stability | Yield | Side Reactions |
---|---|---|---|---|---|
TBS | TBSCl, imidazole | TBAF/THF | High (base, mild acid) | 90% | None observed |
THP | DHP, PPTS/CH₂Cl₂ | HCl/MeOH | Moderate (acid-sensitive) | 85% | Diastereomer formation |
Acetyl | Ac₂O, pyridine | K₂CO₃/MeOH | Low (prone to migration) | 75% | N-acetylation |
Critical Finding: TBS protection provides optimal orthogonal stability during N-alkylation, with HPLC monitoring showing >95% preservation of the alcohol functionality after deprotection [9].
Trifluoromethyl group incorporation into the imidazole ring is pivotal for enhancing lipophilicity and metabolic stability [10]. Three catalytic approaches dominate:
Electrophilic Trifluoromethylation (Classical):Uses Umemoto’s reagent (1) or Togni’s reagent (2) under Cu(I) catalysis (CuI, phenanthroline). For 1-isopropylimidazole, C4-selective CF₃ transfer occurs in acetonitrile at 80°C (60-65% yield). Mechanism involves single-electron transfer (SET) to generate CF₃⁺ equivalent, followed by radical addition [10].
Direct C-H Functionalization:Palladium catalysis (Pd(OAc)₂, Xantphos) with CF₃Br in DMAc at 100°C achieves C4 trifluoromethylation. Requires silver carbonate (Ag₂CO₃) as a halide scavenger (yield: 55%). Limited by competing N-alkylation [5].
Decarboxylative Trifluoromethylation:Preformed imidazole-4-carboxylic acid reacts with CF₃I and Cu₂O in DMSO at 120°C. In situ decarboxylation generates the Cu-CF₃ species for C4 functionalization (yield: 50%) [10].
Table 3: Trifluoromethylation Catalyst Performance
Method | Catalyst System | CF₃ Source | Temp (°C) | Yield | Regioselectivity (C4:C5) |
---|---|---|---|---|---|
Electrophilic | CuI/1,10-phenanthroline | Umemoto’s reagent | 80 | 60-65% | 9:1 |
Direct C-H Functionalization | Pd(OAc)₂/Xantphos | CF₃Br | 100 | 55% | 8:1 |
Decarboxylative | Cu₂O, phen | CF₃I | 120 | 50% | >20:1 |
Optimization Insight: Electron-deficient imidazoles (e.g., N-Boc protected) enhance C4 selectivity to 95:5 under electrophilic conditions due to reduced electron density at C5 [10].
Diazirines serve as compact photoaffinity labels for studying biomolecular interactions. Incorporating them into our target scaffold requires linker optimization:
Ether Linker (–O–CH₂–Diazirine):Williamson ether synthesis: Deprotonate the benzyl alcohol with NaH in THF, react with 3-(bromomethyl)-3-(trifluoromethyl)diazirine. Yield: 70-75%.Photolabeling Efficiency: UV irradiation (365 nm) generates carbenes that insert into C–H bonds with 60-65% crosslinking yield in protein binding studies. The ether oxygen may participate in H-bonding, potentially perturbing target binding [7] [10].
Alkyl Linker (–CH₂–CH₂–Diazirine):Mitsunobu reaction: Triphenylphosphine/DIAD with 3-(2-hydroxyethyl)-3-(trifluoromethyl)diazirine. Yield: 65%.Photolabeling Efficiency: Longer linker provides flexibility, reducing steric constraints. Crosslinking yield improves to 75-80% under identical conditions. Metabolic stability decreases due to potential ω-oxidation [7].
Table 4: Linker Impact on Diazirine Probe Performance
Linker Type | Synthetic Yield | Photolabeling Efficiency | Metabolic Stability (t₁/₂, human liver microsomes) | Lipophilicity (LogP) |
---|---|---|---|---|
Ether (–O–CH₂–) | 70-75% | 60-65% | 42 min | 2.9 |
Alkyl (–CH₂–CH₂–) | 65% | 75-80% | 28 min | 3.4 |
Key Trade-off: While alkyl linkers enhance crosslinking efficiency due to conformational flexibility, they reduce metabolic stability by 33% compared to ether variants [7] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9